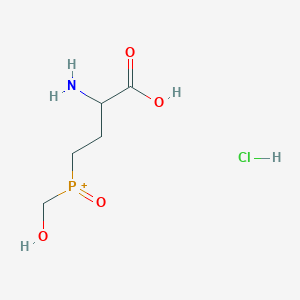
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride is a complex organic compound with significant implications in various scientific fields This compound is known for its unique structure, which includes an amino group, a carboxyl group, a hydroxymethyl group, and an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable phosphine precursor with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxophosphanium core. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxophosphanium core to a phosphine derivative.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which (3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with target molecules, while the oxophosphanium core can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-amino-3-carboxypropyl)phosphine: Similar structure but lacks the hydroxymethyl group.
(3-amino-3-carboxypropyl)phosphonium: Similar structure but lacks the oxophosphanium core.
(3-amino-3-carboxypropyl)phosphine oxide: Similar structure but includes an oxide group.
Uniqueness
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride is unique due to the presence of both the hydroxymethyl group and the oxophosphanium core. These functional groups confer distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
59542-49-3 |
|---|---|
Formule moléculaire |
C5H12ClNO4P+ |
Poids moléculaire |
216.58 g/mol |
Nom IUPAC |
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride |
InChI |
InChI=1S/C5H10NO4P.ClH/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H/p+1 |
Clé InChI |
RUSTUSICNVWGEW-UHFFFAOYSA-O |
SMILES |
C(C[P+](=O)CO)C(C(=O)O)N.Cl |
SMILES canonique |
C(C[P+](=O)CO)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,6R,7R,7aS)-3a-(hydroxymethyl)-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3329345.png)
![9,9-Bis[(acryloyloxy)methyl]fluorene](/img/structure/B3329351.png)

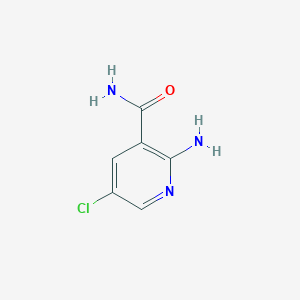
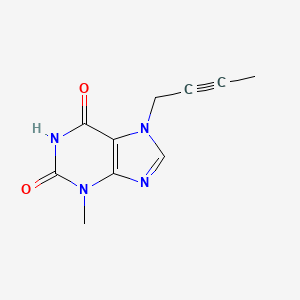

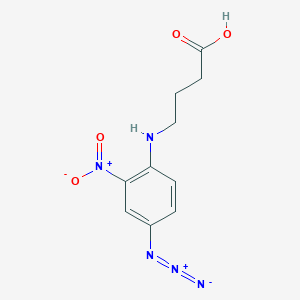


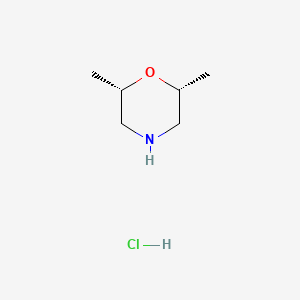
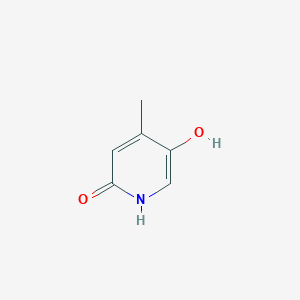
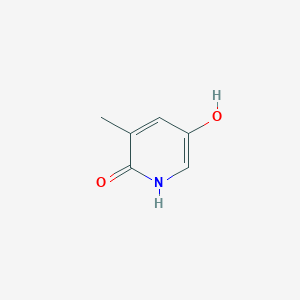

![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)
